2-(4-Bromo-2-methoxyphenyl)acetic acid

描述

Systematic Nomenclature and Structural Identification

This compound possesses the molecular formula C₉H₉BrO₃ with a molecular weight of 245.07 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound, reflecting its core phenylacetic acid structure with specific substituent positioning. The Chemical Abstracts Service registry number 1026089-09-7 provides unique identification for this specific isomer.

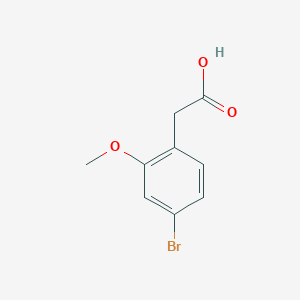

The structural framework consists of a benzene ring bearing a methoxy group at the 2-position and a bromine atom at the 4-position, with an acetic acid side chain attached to the phenyl ring. The canonical Simplified Molecular Input Line Entry System representation "COC1=C(C=CC(=C1)Br)CC(=O)O" clearly delineates the connectivity pattern. The International Chemical Identifier key RNRCAQYXOAHKGD-UHFFFAOYSA-N provides additional structural verification and database cross-referencing capabilities.

Physical characterization reveals the compound exists as a solid under standard conditions, with reported melting point ranges and specific storage requirements for maintaining chemical integrity. The compound exhibits solubility in methanol and other polar organic solvents, facilitating its use in various synthetic applications. Molecular modeling studies indicate a predicted density of approximately 1.560 grams per cubic centimeter and a predicted boiling point of 353.6 degrees Celsius.

Historical Development of Brominated Phenylacetic Acid Derivatives

The development of brominated phenylacetic acid derivatives traces back to early investigations into halogenated aromatic compounds and their synthetic utility. Historical preparation methods for bromophenylacetic acids involved direct bromination of phenylacetic acid using bromine and mercuric oxide, yielding mixtures of positional isomers that required separation through fractional crystallization. These early synthetic approaches established the foundational understanding of electrophilic aromatic substitution patterns in phenylacetic acid systems.

The Hell-Volhard-Zelinsky reaction emerged as a significant synthetic methodology for introducing bromine functionality at the alpha position of carboxylic acids. This reaction proceeds through a four-step mechanism involving acyl bromide formation, keto-enol tautomerism, bromination of the enol intermediate, and subsequent hydrolysis to regenerate the carboxylic acid functionality. The development of this methodology provided chemists with reliable access to alpha-brominated carboxylic acids, including phenylacetic acid derivatives.

Industrial preparation methods evolved to incorporate more efficient brominating agents and reaction conditions. Patent literature from the late twentieth century describes processes for preparing alpha-bromo phenylacetic acids using tribromomethane and potassium hydroxide in aqueous systems at controlled temperatures. These procedures demonstrated improved yields and selectivity compared to traditional bromination methods, establishing practical routes for large-scale synthesis of brominated phenylacetic acid intermediates.

Contemporary synthetic approaches have incorporated modern coupling reactions and protective group strategies to access specific substitution patterns in brominated phenylacetic acids. Recent research has demonstrated the utility of these compounds in the synthesis of marine natural products, including pulmonarin B, a dibrominated phenylacetic acid derivative with acetylcholinesterase inhibitory activity. The synthetic route involves methyl ester formation, selective bromination using N-bromosuccinimide and iron(III) chloride, followed by hydrolysis to yield the target brominated phenylacetic acid.

Positional Isomerism in Methoxy-Substituted Bromophenylacetic Acids

The relationship between this compound and its positional isomers reveals important structure-activity relationships and synthetic considerations. The primary isomer under investigation bears the Chemical Abstracts Service number 1026089-09-7, while a closely related positional isomer, 2-(2-bromo-4-methoxyphenyl)acetic acid, carries the registry number 66916-99-2. These compounds differ in the relative positions of the bromine and methoxy substituents on the aromatic ring, creating distinct chemical and physical properties.

The 2-(2-bromo-4-methoxyphenyl)acetic acid isomer exhibits a melting point range of 127-131 degrees Celsius, slightly different from its positional counterpart. This isomer possesses the systematic name 2-(2-bromo-4-methoxyphenyl)acetic acid and the molecular descriptor "COC1=CC=C(C=C1)C@HBr" for the chiral variant. The different substitution pattern influences the electronic distribution within the aromatic system, affecting both chemical reactivity and physical properties.

Comparative analysis of these isomers reveals distinct spectroscopic signatures that enable analytical differentiation. Nuclear magnetic resonance spectroscopy provides characteristic splitting patterns and chemical shift values that reflect the specific substitution environments. Mass spectrometric analysis yields similar molecular ion peaks due to identical molecular formulas, but fragmentation patterns may differ based on the relative stability of resulting ionic species.

The synthetic accessibility of different positional isomers varies depending on the chosen synthetic strategy. Electrophilic aromatic substitution reactions typically favor specific regiochemical outcomes based on the directing effects of existing substituents. Methoxy groups generally serve as ortho- and para-directing substituents, while the influence of existing halogen substituents can complicate regioselectivity predictions in multi-substituted systems.

| Isomer | Chemical Abstracts Service Number | Melting Point | Substitution Pattern |

|---|---|---|---|

| This compound | 1026089-09-7 | 125-134°C | 4-Br, 2-OMe |

| 2-(2-Bromo-4-methoxyphenyl)acetic acid | 66916-99-2 | 127-131°C | 2-Br, 4-OMe |

The biological activity profiles of these positional isomers demonstrate the importance of precise substitution patterns in determining molecular function. Research into marine-derived compounds has shown that specific arrangements of halogen and methoxy substituents significantly influence enzyme inhibition potency and selectivity. This structure-activity relationship underscores the critical role of positional isomerism in pharmaceutical development and biological research applications.

属性

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRCAQYXOAHKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695208 | |

| Record name | (4-Bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026089-09-7 | |

| Record name | (4-Bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Synthetic Chemistry

2-(4-Bromo-2-methoxyphenyl)acetic acid serves as a key intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions: The bromo group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: It can undergo oxidation to form oxides or reduction to yield amines.

- Condensation Reactions: The compound can participate in forming larger molecular structures.

Biological Studies

In biological contexts, this compound is utilized for studying enzyme inhibition and protein interactions. Its ability to form hydrogen bonds through the amino group enhances its potential as a biological probe . Several studies have indicated that it can affect enzyme activity, making it useful in pharmacological research .

Metabolic Studies

The compound has been investigated as a metabolite in studies involving psychoactive substances such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Research has shown that 4-bromo-2,5-dimethoxyphenylacetic acid is a significant metabolite found in human urine, accounting for a large percentage of detected metabolites. This highlights its relevance in toxicology and forensic science .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that varying concentrations of the compound led to significant inhibition of enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Metabolism of Psychoactive Substances

In another investigation involving human subjects using 2C-B, researchers analyzed urine samples to identify metabolites. They found that 4-bromo-2,5-dimethoxyphenylacetic acid was the predominant metabolite, emphasizing the importance of this compound in understanding the metabolic pathways of psychoactive drugs .

作用机制

The mechanism by which 2-(4-Bromo-2-methoxyphenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-(4-bromo-2-methoxyphenyl)acetic acid and its analogs:

Structural and Electronic Differences

- Substituent Positioning : The position of bromine and methoxy groups significantly impacts electronic properties. In this compound, the bromine (electron-withdrawing) at C4 and methoxy (electron-donating) at C2 create a polarized aromatic system, influencing reactivity in coupling reactions . By contrast, 2-(3-bromo-4-methoxyphenyl)acetic acid (Br at C3, OMe at C4) exhibits a distorted phenyl ring with a larger C–C–C angle (121.5°) at the bromine site, reflecting stronger electron withdrawal .

- Hydrogen Bonding : Both this compound and its 3-bromo-4-methoxy isomer form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via O–H···O interactions. However, the 3-bromo isomer’s acetic acid group is nearly perpendicular to the ring (78.15° dihedral angle), while the 4-bromo isomer’s orientation remains unreported .

Physicochemical Properties

生物活性

2-(4-Bromo-2-methoxyphenyl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, metabolic pathways, and relevant case studies.

- Chemical Formula : C₉H₉BrO₃

- CAS Number : 53403621

- Molecular Weight : 229.07 g/mol

- Appearance : White to almost white crystalline powder

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of compounds structurally related to this compound. For instance, derivatives of piperidine with similar substitutions exhibited significant antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as fungi.

-

Antibacterial Activity :

- Compounds related to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus species, indicating potent antibacterial activity .

- The presence of electron-withdrawing groups enhanced the antibacterial properties of these compounds, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .

-

Antifungal Activity :

- The compound demonstrated effectiveness against Candida albicans with MIC values indicating strong antifungal activity .

- Other studies have shown that modifications in the phenyl ring can significantly affect antifungal efficacy, with certain substituents leading to improved activity against fungal strains .

Metabolism and Pharmacokinetics

The metabolism of this compound has been studied in relation to its parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). In human urine samples, 4-bromo-2,5-dimethoxyphenylacetic acid was identified as a major metabolite, accounting for approximately 73% of detected metabolites . This indicates that monoamine oxidase (MAO) plays a critical role in its metabolic pathway.

Case Studies

-

Case Study on Urine Metabolites :

- A forensic analysis revealed that the predominant metabolite in urine after the administration of 2C-B was 4-bromo-2,5-dimethoxyphenylacetic acid. The study utilized gas chromatography/mass spectrometry for metabolite identification, underscoring the significance of metabolic profiling in understanding the pharmacological effects of related compounds .

-

Antimicrobial Efficacy Study :

- A recent study evaluated various derivatives of phenolic acids for their antimicrobial efficacy. Among these, compounds with bromo and methoxy substitutions displayed enhanced activity against both bacterial and fungal strains. The results indicated that structural modifications significantly influence biological activity .

Summary Table of Biological Activities

| Compound | Activity Type | MIC Value | Organism |

|---|---|---|---|

| This compound | Antibacterial | 0.0048 mg/mL | E. coli |

| This compound | Antifungal | MIC varies | C. albicans |

| Metabolite (from 2C-B) | Urinary Excretion | N/A | Human |

准备方法

Regioselective Bromination of 4-Methoxyphenylacetic Acid

One of the most direct methods to prepare 2-(4-Bromo-2-methoxyphenyl)acetic acid is through the regioselective bromination of 4-methoxyphenylacetic acid.

Procedure : 4-Methoxyphenylacetic acid is dissolved in acetic acid, and bromine solution in acetic acid is added dropwise under stirring at room temperature. After completion, the reaction mixture is poured into ice-water to precipitate the product, which is then filtered and recrystallized to obtain pure this compound.

Yield and Purity : This method yields the product in approximately 84% yield with high purity after recrystallization.

Advantages : The reaction is straightforward, uses readily available reagents, and provides good regioselectivity for bromination at the 4-position relative to the methoxy substituent.

| Parameter | Details |

|---|---|

| Starting material | 4-Methoxyphenylacetic acid (10 g, 60.2 mmol) |

| Bromine amount | 9.62 g (3.1 mL, 60.2 mmol) |

| Solvent | Acetic acid (90 mL total) |

| Reaction temperature | Room temperature |

| Reaction time | 1 hour stirring + 30 min addition |

| Work-up | Ice-water quench, filtration, recrystallization from hot xylene |

| Yield | 84% |

| Melting point | 386.3–387.2 K |

- Spectroscopic Data : ^1H NMR shows characteristic signals for the methylene group (CH2) at δ 3.56 ppm (singlet), methoxy group (OCH3) at δ 3.89 ppm (singlet), and aromatic protons between δ 6.86–7.48 ppm.

This method is well-documented and provides a reliable route to the target compound with good efficiency.

Synthesis via Substitution and Acidification Steps from Halogenated Precursors

Another approach involves multi-step synthesis starting from halogenated benzyl compounds or phenols, leveraging substitution reactions and acidification:

Step 1 : Preparation of halogenated phenylacetic acid intermediates such as 2-bromo-4-hydroxyphenylacetic acid by condensation of m-bromophenol with glyoxylic acid in alkaline solution, followed by acidification and extraction.

Step 2 : Reduction of 2-bromo-4-hydroxymandelic acid with reducing agents under heating, filtration, and recrystallization to obtain 2-bromo-4-hydroxyphenylacetic acid.

Step 3 : Methylation of the hydroxy group to form the methoxy substituent, typically using methylating agents like dimethyl sulfate in the presence of alkali.

Key Notes : This method avoids the use of highly toxic cyanide reagents and boron tribromide (used in some demethylation methods), thus reducing environmental and safety hazards. It also allows for better control over regioselectivity.

| Step | Reagents and Conditions |

|---|---|

| Condensation | m-Bromophenol + glyoxylic acid in alkaline solution, temperature-controlled, acidify to pH 1 with HCl |

| Reduction | Reducing agent (e.g., stannous chloride dihydrate) + concentrated HCl, heated and stirred |

| Methylation | Dimethyl sulfate added dropwise at 30-40 °C, reaction for 3.5 hours, followed by acidification to pH 1-2 |

Yields and Purity : Overall yields can reach above 90% for combined steps, with product purity exceeding 99% by HPLC.

Example Data : In one example, 2-(4-methoxyphenyl)acetic acid was obtained with a total yield of 90.3% after methylation and acidification steps, with mass spectrometry confirming the expected molecular ion peaks.

Alternative Synthetic Routes and Considerations

Cyanidation Route : Traditionally, p-methoxybenzyl chloride is reacted with sodium cyanide to form p-methoxybenzyl acetonitrile, which is hydrolyzed to p-methoxyphenylacetic acid. However, this method is limited by low atom economy and environmental concerns due to cyanide toxicity.

Willgenroth-Kindler Reaction : Friedel-Crafts acylation of anisole to p-methoxyacetophenone followed by rearrangement and hydrolysis with sulfur and piperazine can yield p-methoxyphenylacetic acid, but involves multiple steps and reagents.

Huang Minlon Reduction : Starting from anisole, Friedel-Crafts reaction with oxalyl chloride monoethyl ester produces ethyl p-methoxyphenylacetate, which upon hydrazine hydrate treatment yields the acid.

These methods are less preferred due to complexity, lower yields, or environmental impact.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Regioselective Bromination | 4-Methoxyphenylacetic acid | Bromine in acetic acid, RT, 1 hr | ~84 | Simple, direct, good regioselectivity | Use of bromine (hazardous) |

| Condensation-Reduction-Methylation | m-Bromophenol + glyoxylic acid | Alkali solution, acidification, reducing agent, methylation with dimethyl sulfate | >90 | Avoids cyanide, high purity | Multi-step, requires careful control |

| Cyanidation | p-Methoxybenzyl chloride | Sodium cyanide, hydrolysis | Variable | Established method | Toxic cyanide, environmental issues |

| Friedel-Crafts + Rearrangement | Anisole | Oxalyl chloride, sulfur, piperazine | Moderate | Useful for complex derivatives | Multi-step, lower atom economy |

Research Findings and Practical Notes

Environmental and Safety Considerations : The condensation-reduction-methylation route is favored for industrial scale due to avoidance of toxic cyanides and boron tribromide, and the possibility of catalyst recovery and reuse.

Reaction Optimization : The methylation step is preferably conducted at 30-40 °C with dimethyl sulfate added dropwise to control reaction rate and minimize side reactions. Acidification to pH 1–2 with concentrated hydrochloric acid ensures product precipitation with high purity.

Catalyst Recovery : In some processes, catalysts used in hydrolysis or substitution steps can be recovered by filtration after acidification, improving cost efficiency.

Storage and Handling : The final product is typically isolated as a white crystalline powder with high purity (>99% by HPLC). It should be stored sealed and away from moisture to maintain stability.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-methoxyphenyl)acetic acid, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Use regioselective bromination of 4-methoxyphenylacetic acid with bromine (Br₂) in acetic acid under controlled conditions. Adjust stoichiometry (1:1 molar ratio of Br₂ to substrate) and maintain room temperature to minimize side reactions .

- Purification : Employ crystallization or recrystallization for high purity, as demonstrated in analogous brominated phenylacetic acids .

- Key Parameters : Solvent choice (acetic acid enhances electrophilic substitution), reaction time (60–90 minutes), and post-reaction quenching to isolate the product.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., bromine at C4, methoxy at C2) and acetic acid moiety .

- X-ray Crystallography : Determine dihedral angles between the phenyl ring and acetic acid group (e.g., ~78° in similar compounds) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

- Mass Spectrometry (MS) : Confirm molecular weight (245.06 g/mol for the 3-bromo analog) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways for this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination transition states and regioselectivity .

- Condition Optimization : Apply machine learning to analyze experimental datasets (e.g., solvent effects, temperature) and predict high-yield conditions .

- Example : Computational workflows reduced trial-and-error in analogous Perkin condensations by 50% .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for brominated phenylacetic acids be resolved?

- Methodology :

- Comparative Analysis : Cross-reference experimental -NMR shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method) .

- Solvent Variation : Test deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding’s impact on chemical shifts .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex mixtures .

Q. How do substituent positions influence electronic and steric properties in reactions?

- Methodology :

- Electronic Effects : Bromine’s electron-withdrawing nature increases C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe in 3-bromo-4-methoxy analogs) .

- Steric Effects : Methoxy groups at C2 reduce steric hindrance compared to bulkier substituents, favoring nucleophilic attacks at C4 .

- Reactivity Studies : Compare reaction rates with analogs (e.g., 4-bromo-2-fluorophenylacetic acid) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。